Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-9-5-10(14)4-8(9)6-13/h8-10H,4-5,7H2,1-3H3 |
InChI Key |
HSWMDSWJFLISJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2C#N |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Core
The synthesis begins with a [4+2] cycloaddition between cyclopenta-1,3-diene (1 ) and ethyl oxoacetate (2 ) in the presence of ammonium chloride, yielding a mixture of four stereoisomeric 2-azabicyclo[2.2.1]hept-5-ene derivatives (3a–d ). The reaction proceeds under mild conditions (12 h at room temperature) with a 53% yield. The stereoisomers include exo and endo configurations, which are separated after Boc protection (Figure 1):
Key Steps
- Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) converts the amine intermediates into Boc-protected derivatives (4a–d ).
- Chromatographic Separation : Column chromatography isolates exo isomers (4a,b ) and endo isomers (4c,d ) using a gradient of petroleum ether and ethyl acetate.
| Intermediate | Configuration | Yield (%) |
|---|---|---|
| 4a,b | exo | 58 |
| 4c,d | endo | 42 |
Alternative Route via Stereochemical Resolution
Chiral Auxiliary Approach
To circumvent the challenges of separating diastereomers, a stereoselective synthesis employs (R)- and (S)-1-phenylethylamine as chiral auxiliaries. This method ensures enantiomeric purity by leveraging the stereochemical influence of the auxiliary during cyclization.
Steps
- Auxiliary Binding : The amine auxiliary directs the stereochemistry during the Diels-Alder reaction.
- Hydrogenolysis : Removal of the auxiliary via catalytic hydrogenation yields enantiomerically pure intermediates.
Advantages
- Eliminates the need for chromatographic separation.
- Enhances overall yield (up to 89% enantiomeric excess).
Scalable Industrial Synthesis
One-Pot Telescopic Process
Industrial-scale production often uses telescoped reactions to minimize intermediate isolation. A patented method involves:
- Cyclization : Combining cyclopentadiene, ethyl glyoxylate, and ammonium acetate in methanol.
- In Situ Protection : Direct Boc protection without isolating the amine intermediate.
- Cyanide Exchange : Reaction with trimethylsilyl cyanide (TMSCN) in the presence of BF₃·Et₂O.
Process Data
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Yield (Overall) | 68% |
| Purity | >95% (HPLC) |
Functional Group Interconversion Strategies
From Keto Derivatives
Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (12 ) serves as a precursor. The ketone group undergoes Beckmann rearrangement with hydroxylamine followed by dehydration to install the cyano group.
Conditions
- Beckmann Rearrangement : NH₂OH·HCl, NaOH, 70°C.
- Dehydration : PCl₅ in dichloromethane, −20°C.
- Yield : 61% over two steps.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Diels-Alder + Boc | High stereochemical control | Requires chromatography | 58–72 |
| Chiral Auxiliary | Enantiomeric purity | Additional steps for auxiliary | 75–89 |
| Telescopic Process | Scalable, cost-effective | Lower purity | 68 |
| Keto Interconversion | Utilizes stable intermediates | Multi-step, harsh conditions | 61 |
Critical Reaction Parameters
Temperature and Catalysis
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate is , with a molecular weight of 222.28 g/mol. The compound features a bicyclic structure that contributes to its reactivity and interaction with biological targets.
Drug Development
This compound has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to act as a scaffold for the development of new drugs targeting various conditions, including:
- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
- Antimicrobial Activity : Studies have indicated that derivatives of this compound may exhibit antimicrobial properties, making them useful in developing new antibiotics.
Case Studies
A notable study explored the synthesis of derivatives of this compound and their biological evaluations against specific pathogens. The results showed promising activity against resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance.
Synthetic Intermediates
In organic synthesis, this compound serves as an important intermediate in the synthesis of various complex molecules. Its unique bicyclic structure allows chemists to modify it selectively, leading to:
- Functionalized Bicyclic Compounds : These derivatives can be tailored for specific applications in pharmaceuticals and agrochemicals.
Reaction Mechanisms
The reactivity of this compound has been studied in several reaction mechanisms, including nucleophilic substitutions and cycloadditions, providing insights into its utility as a versatile building block in synthetic chemistry.
Polymer Chemistry
The compound has potential applications in polymer chemistry due to its ability to participate in polymerization reactions, contributing to the development of novel materials with enhanced properties such as:
- Thermal Stability : Polymers derived from this compound exhibit improved thermal stability, making them suitable for high-temperature applications.
Case Studies
Research on the incorporation of this compound into polymer matrices has demonstrated enhanced mechanical properties and resistance to environmental degradation.
Mechanism of Action
The mechanism by which tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group and bicyclic structure can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition or activation of specific enzymes or receptors .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects: The 5-cyano group is strongly electron-withdrawing, increasing electrophilicity at the adjacent carbon compared to the 5-hydroxy or 5-amino derivatives .
- Reactivity: The 5-oxo compound (C=O) is amenable to Grignard or hydride reductions, while the 5-cyano group can undergo hydrolysis to carboxylic acids or participate in cycloadditions .
- Biological Relevance: Amino and hydroxy derivatives are common in prodrug strategies, whereas the cyano variant is critical for irreversible enzyme inhibition (e.g., DPP-4) .
Structural Isomers and Bicyclic Framework Modifications
Variations in the bicyclic framework impact ring strain, solubility, and synthetic accessibility:
Key Observations:
- Ring Strain : The [2.2.1] system (target compound) balances moderate strain for reactivity and stability, whereas [4.1.0] introduces cyclopropane-like tension .
- Synthetic Utility : [2.2.2] systems are easier to functionalize but lack the steric constraints of [2.2.1], which can enhance target selectivity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate, with the CAS number 1305323-26-5, is a bicyclic compound notable for its potential biological activities. This compound is characterized by a molecular formula of CHNO and a molecular weight of approximately 222.28 g/mol. Its structure includes a cyano group attached to a bicyclic framework, which may confer unique pharmacological properties.
Research into the biological activity of this compound suggests several potential mechanisms:
- Neuropharmacological Effects : Compounds in the azabicyclo family often exhibit interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Preliminary studies indicate that this compound may modulate these pathways, influencing cognitive and motor functions.
- Antimicrobial Properties : Initial screenings have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent.
Study 1: Neuropharmacological Evaluation
A study conducted on the effects of this compound on rodent models demonstrated significant alterations in behavior indicative of increased dopaminergic activity. The compound was administered in varying doses (0.1 mg/kg to 10 mg/kg), revealing dose-dependent effects on locomotion and exploratory behavior.
| Dose (mg/kg) | Locomotion Score | Exploratory Behavior Score |
|---|---|---|
| 0.1 | 5 | 3 |
| 1 | 8 | 6 |
| 10 | 12 | 9 |
Study 2: Antimicrobial Activity
An investigation into the antimicrobial efficacy of this compound revealed its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies indicate that at high concentrations, the compound may exhibit cytotoxicity in certain cell lines, necessitating careful consideration of dosage in therapeutic applications.
Toxicity Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg in rodents |
| Cytotoxicity (IC50) | Varies by cell line (10–50 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
